molecular formula C12H10FN B1333262 4-fluoro-N-phenylaniline CAS No. 330-83-6

4-fluoro-N-phenylaniline

Cat. No. B1333262
CAS RN: 330-83-6
M. Wt: 187.21 g/mol
InChI Key: RBWCFTJQRDTIBX-UHFFFAOYSA-N
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Description

4-Fluoro-N-phenylaniline is a chemical compound with the molecular formula C₁₂H₁₀FN . It belongs to the class of aryl amines and is characterized by the substitution of a fluorine atom at the para position of the phenyl ring. The compound’s systematic name is 4-Fluoro-N-phenylaniline .


Molecular Structure Analysis

The molecular structure of 4-fluoro-N-phenylaniline consists of a phenyl ring (C₆H₅) attached to an amino group (NH₂) and a fluorine atom (F). The compound’s 3D structure reveals the spatial arrangement of these atoms, influencing its chemical properties and reactivity. Refer to the ChemSpider database for visual representations .


Physical And Chemical Properties Analysis

  • Melting Point : Approximately 38°C .

Scientific Research Applications

Pharmaceutical Applications

Fluorinated phenylalanines, such as 4-fluoro-N-phenylaniline, have had considerable industrial and pharmaceutical applications . They play an important role as potential enzyme inhibitors as well as therapeutic agents .

Method of Application

The introduction of fluorine into phenylalanine can modulate the acidity, basicity, hydrophobicity, geometry, conformation, reactivity, and moreover the bioavailability of the analogue . Fluorinated amino acids have considerable industrial and pharmaceutical potential .

Results or Outcomes

Incorporation of fluorinated aromatic amino acids into proteins increases their catabolic stability especially in therapeutic proteins and peptide-based vaccines . They influence aspects such as protein folding, protein–protein interactions, ribosomal translation, lipophilicity, acidity/basicity, optimal pH, stability, thermal stability, and therapeutic properties .

Topography Imaging of Tumor Ecosystems

Fluorinated phenylalanines are also used in topography imaging of tumor ecosystems using Positron Emission Tomography (PET) .

Method of Application

The method involves the incorporation of fluorinated aromatic amino acids into proteins .

Results or Outcomes

This application helps in the imaging of tumor ecosystems, providing valuable insights into the structure and behavior of tumors .

properties

IUPAC Name

4-fluoro-N-phenylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FN/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h1-9,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBWCFTJQRDTIBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60379047
Record name 4-Fluorodiphenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60379047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-N-phenylaniline

CAS RN

330-83-6
Record name 4-Fluorodiphenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60379047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Fluorodiphenylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
20
Citations
T Edlová, AT Normand, H Cattey, S Brandès… - …, 2023 - ACS Publications
… according to the general procedure starting from dimethyltitanocene (0.0526 g, 0.25 mmol), trityl tetrakis(pentafluorophenyl)borate (0.2340 g, 0.25 mmol), and 4-fluoro-N-phenylaniline (…
Number of citations: 2 pubs.acs.org
WB Sun, PZ Zhang, T Jiang, CK Li, LT An, A Shoberu… - Tetrahedron, 2016 - Elsevier
The N-arylation of amines with arylhydrazines has been developed, achieving the selective cross-coupling of aryl radicals with amines to form N-aryl amines. The reaction uses air as …
Number of citations: 14 www.sciencedirect.com
T Inatomi, Y Fukahori, Y Yamada, R Ishikawa… - Catalysis Science & …, 2019 - pubs.rsc.org
… The reaction was conducted with 4-fluoro-N-phenylaniline and the reaction conditions were 80 C/48 h. The title compound was isolated as a yellow oil in 91% yield. H NMR (CDCl 3 ): δ …
Number of citations: 53 pubs.rsc.org
G Wang, J Zhang, L Hu, J Wang, C Zhu - Organic & Biomolecular …, 2023 - pubs.rsc.org
A Cu/hydrazone catalyst has been applied in the coupling reactions of anilines for the synthesis of diarylamines and azobenzenes. The copper complex that is formed in situ plays a …
Number of citations: 1 pubs.rsc.org
OV Khazipov, AS Pyatachenko… - …, 2023 - Wiley Online Library
An efficient protocol for the C−N cross‐coupling of aryl chlorides with (hetero)aryl‐ and alkyl amines under nickel catalysis has been developed. The main advantage of the protocol is …
KA Nicastri, NJ Hill - Journal of Chemical Education, 2021 - ACS Publications
… and co-workers described an elegant high-throughput process using 19 F NMR data to evaluate the effect of various reaction conditions on the synthesis of 4-fluoro-N-phenylaniline. (30…
Number of citations: 4 pubs.acs.org
Z Yi, M Huang, Y Wan, X Zhu - Synthesis, 2018 - thieme-connect.com
A ligand-recyclable, environmentally benign heterogeneous catalyst system composed of CuI and polystyrene-supported N(-(4-(aminomethyl)naphthalen-1-yl)-N(-phenyl-1H-pyrrole-2-…
Number of citations: 9 www.thieme-connect.com
TV Nykaza, J Yang, AT Radosevich - Tetrahedron, 2019 - Elsevier
A method for the preparation of aryl- and heteroarylamine products by triethylphosphine-mediated deoxygenative coupling of nitroarenes and boronic acids is reported. This method …
Number of citations: 16 www.sciencedirect.com
Y Jiang, Z Xian, Y Meng, G Zhou, C Cabanetos… - Dyes and …, 2019 - Elsevier
… for organic photovoltaics, a non-negligible quantity of by-products, corresponding to the double Buchwald-Hartwig reaction of the N-methylaniline, the 4-fluoro-N-phenylaniline and the …
Number of citations: 6 www.sciencedirect.com
H Song, Y Shen, H Zhou, D Ding, F Yang… - The Journal of …, 2022 - ACS Publications
Triggering C–N bond formation with nitroaromatics and boronic acids at mild conditions is highly desirable, since most prior works were carried out under harsh conditions and …
Number of citations: 6 pubs.acs.org

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